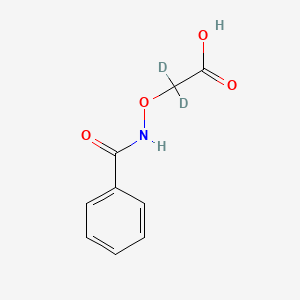

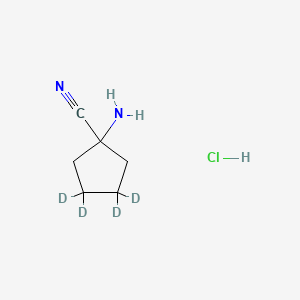

1-Amino-1-cyanocyclopentane-d4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

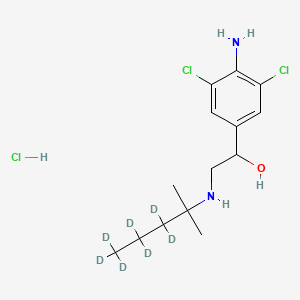

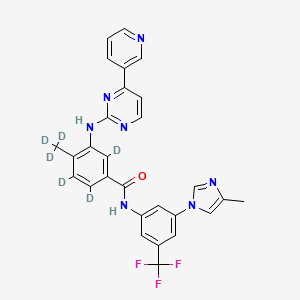

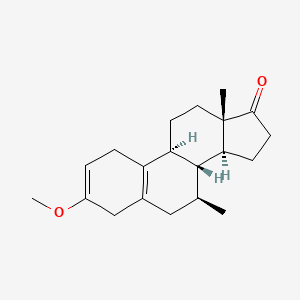

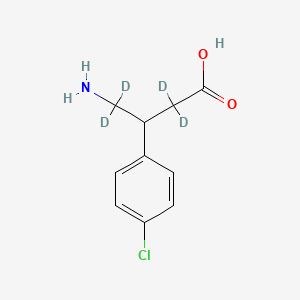

1-Amino-1-cyanocyclopentane-d4 Hydrochloride is a labelled analogue of 1-Amino-1-cyanocyclopentane Hydrochloride, which is an intermediate of Irbesartan . Irbesartan is an antihypertensive drug .

Molecular Structure Analysis

The molecular formula of 1-Amino-1-cyanocyclopentane-d4 Hydrochloride is C6H7D4ClN2 . The molecular weight is 150.64 .Applications De Recherche Scientifique

Proteomics Research

1-Amino-1-cyanocyclopentane-d4 Hydrochloride: is utilized in proteomics research as a biochemical tool. Its deuterated form is particularly valuable for mass spectrometry-based proteomics, where it can be used to quantify the expression levels of proteins with high precision . The compound’s unique isotopic labeling allows for the differentiation of peptides that are chemically identical but isotopically distinct, enhancing the accuracy of protein quantification.

Metabolic Research

In metabolic research, 1-Amino-1-cyanocyclopentane-d4 Hydrochloride serves as a tracer for studying metabolic pathways in vivo . The deuterium labeling enables researchers to track the compound’s metabolic fate within biological systems, providing insights into metabolic flux and the role of specific enzymes in metabolic processes.

Environmental Science

This compound is also applied in environmental science as a standard for the detection of pollutants. Its stable isotope labeling makes it an ideal reference for identifying and quantifying environmental contaminants in various samples, including air, water, soil, and food . This helps in assessing pollution levels and studying the environmental impact of chemical substances.

Organic Synthesis

1-Amino-1-cyanocyclopentane-d4 Hydrochloride: is a key intermediate in the synthesis of various organic compounds. Its deuterated nature is particularly useful in reaction mechanism studies, where it can help elucidate the pathways and intermediates involved in complex chemical reactions .

Analytical Chemistry

In analytical chemistry, the compound finds application as a chemical reference for qualitative and quantitative analysis . Its stable isotopic label ensures high precision in NMR spectroscopy and other analytical techniques, aiding in the structural elucidation and purity assessment of chemical entities.

Pharmacology and Medicinal Chemistry

Lastly, 1-Amino-1-cyanocyclopentane-d4 Hydrochloride is an important intermediate in the synthesis of pharmaceuticals, such as antihypertensive drugs . Its role in the development of medication highlights its significance in medicinal chemistry, where it contributes to the creation of new therapeutic agents.

Propriétés

IUPAC Name |

1-amino-3,3,4,4-tetradeuteriocyclopentane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVFEAHMVSCMQ-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC1([2H])[2H])(C#N)N)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)